molecular formula C7H13Cl2N3 B2430556 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride CAS No. 1955555-00-6

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride

Cat. No.: B2430556
CAS No.: 1955555-00-6
M. Wt: 210.1
InChI Key: WJXCEZOOKHMJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a chemical compound that features a pyrrolidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the imidazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted pyrrolidine or imidazole compounds.

Scientific Research Applications

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxamide and 2-methyl-1H-imidazole.

Uniqueness

2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

2-(Pyrrolidin-3-yl)-1H-imidazole dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and an imidazole moiety, which are known for their diverse biological activities. The presence of the dihydrochloride form suggests enhanced solubility and bioavailability, critical for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with various enzymes. Studies indicate that compounds with imidazole rings can act as:

  • Receptor Modulators : They may influence neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Enzyme Inhibitors : Imidazole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and bacterial infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target/Pathway Effect Reference
AntibacterialStaphylococcus aureusMIC ≤ 0.25 µg/mL
AntifungalCryptococcus neoformansNon-toxic selective antifungal
Neurotransmitter ModulationSerotonin receptorsMood regulation
Enzyme InhibitionCyclooxygenase (COX)Anti-inflammatory

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL, indicating potential for therapeutic use in treating resistant bacterial infections .
  • Neuropharmacological Effects : Research into similar imidazole derivatives revealed their capacity to modulate serotonin receptors, suggesting potential applications in treating mood disorders. These findings align with observations that compounds affecting neurotransmitter systems can influence cognitive functions and emotional well-being .
  • Enzyme Interaction Studies : The compound has been investigated for its interactions with cyclooxygenase enzymes, particularly COX-2, which plays a role in inflammatory responses. Inhibition of COX-2 by this compound suggests anti-inflammatory properties that could be beneficial in managing conditions like arthritis or other inflammatory diseases.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXCEZOOKHMJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955555-00-6
Record name 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.